

An In-depth Technical Guide to 2-(3,4-Dimethoxyphenyl)propanal

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Compound of Interest

Compound Name: 2-(3,4-Dimethoxyphenyl)propanal

Cat. No.: B3265088

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Introduction

2-(3,4-Dimethoxyphenyl)propanal is an aromatic aldehyde of interest in organic synthesis and medicinal chemistry. Its structure, featuring a dimethoxyphenyl group attached to a propanal moiety, provides a versatile scaffold for the development of novel compounds. The presence of the aldehyde functional group and the electron-rich aromatic ring dictates its reactivity and potential applications as a precursor in the synthesis of various heterocyclic compounds and other complex organic molecules. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and analytical characterization.

Chemical and Physical Properties

A summary of the key chemical and physical properties of **2-(3,4-Dimethoxyphenyl)propanal** is presented below. It is important to note that while some experimental data for related compounds is available, specific experimental values for this compound are not widely published. The data presented is a combination of available information and predicted values to provide a comprehensive profile.

Property	Value	Source
Molecular Formula	C ₁₁ H ₁₄ O ₃	--INVALID-LINK--[1]
Molecular Weight	194.23 g/mol	--INVALID-LINK--[2]
CAS Number	40181-00-8	--INVALID-LINK--[2]
Appearance	Not specified (likely a liquid or low-melting solid)	Inferred from related compounds
Boiling Point	Predicted: 296.6±25.0 °C	--INVALID-LINK-- (for a related isomer)[3]
Melting Point	Not available	
Density	Predicted: 1.062±0.06 g/cm ³	--INVALID-LINK-- (for a related isomer)[3]
Solubility	Expected to be soluble in organic solvents like dichloromethane, chloroform, and ethyl acetate. Limited solubility in water is anticipated.	Inferred from structural similarity to other aromatic aldehydes.
Storage Temperature	2-8°C	--INVALID-LINK-- (for a related isomer)[4]

Synthesis and Experimental Protocols

The synthesis of **2-(3,4-Dimethoxyphenyl)propanal** can be approached through several synthetic routes. A common strategy involves the α -arylation of propanal or the oxidation of the corresponding alcohol, 2-(3,4-dimethoxyphenyl)propan-1-ol.

Synthesis via Friedel-Crafts Acylation followed by Reduction and Oxidation

A plausible synthetic pathway involves the Friedel-Crafts acylation of veratrole (1,2-dimethoxybenzene) with propanoyl chloride, followed by reduction of the resulting ketone and

subsequent oxidation to the aldehyde.

Experimental Protocol:

Step 1: Friedel-Crafts Acylation of Veratrole

- Reagents: Veratrole, propanoyl chloride, and a Lewis acid catalyst (e.g., AlCl_3).
- Procedure: To a stirred solution of veratrole in an inert solvent (e.g., dichloromethane) under a nitrogen atmosphere, a Lewis acid such as aluminum chloride is added portion-wise at 0°C . Propanoyl chloride is then added dropwise, and the reaction mixture is stirred at room temperature until completion (monitored by TLC). The reaction is quenched by the slow addition of ice-water and extracted with an organic solvent. The organic layer is washed, dried, and concentrated to yield 1-(3,4-dimethoxyphenyl)propan-1-one.

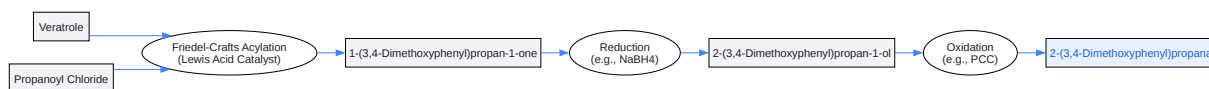
Step 2: Reduction of 1-(3,4-dimethoxyphenyl)propan-1-one

- Reagents: 1-(3,4-dimethoxyphenyl)propan-1-one, sodium borohydride (NaBH_4), and a protic solvent (e.g., methanol or ethanol).
- Procedure: The ketone from the previous step is dissolved in methanol, and sodium borohydride is added portion-wise at 0°C . The reaction is stirred until the starting material is consumed. The solvent is then removed under reduced pressure, and the residue is partitioned between water and an organic solvent. The organic layer is dried and concentrated to afford 2-(3,4-dimethoxyphenyl)propan-1-ol.

Step 3: Oxidation of 2-(3,4-dimethoxyphenyl)propan-1-ol

- Reagents: 2-(3,4-dimethoxyphenyl)propan-1-ol and a mild oxidizing agent (e.g., pyridinium chlorochromate (PCC) or Dess-Martin periodinane).
- Procedure: The alcohol is dissolved in a suitable solvent like dichloromethane, and the oxidizing agent is added. The reaction is stirred at room temperature until the alcohol is fully converted. The reaction mixture is then filtered through a pad of silica gel or celite to remove the oxidant byproducts. The filtrate is concentrated to yield **2-(3,4-dimethoxyphenyl)propanal**.

Logical Workflow for Synthesis



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Caption: Synthetic pathway to **2-(3,4-Dimethoxyphenyl)propanal**.

Reactivity and Potential Applications

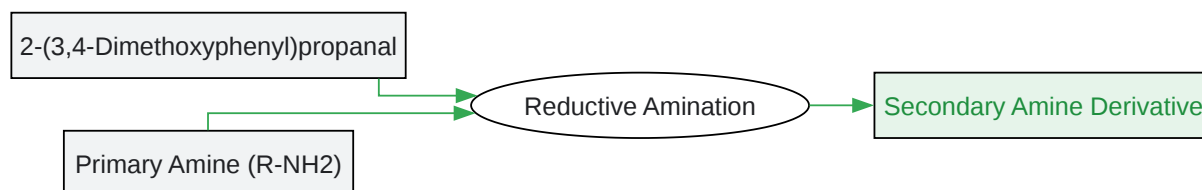
The chemical reactivity of **2-(3,4-Dimethoxyphenyl)propanal** is primarily governed by the aldehyde functional group and the electron-rich dimethoxyphenyl ring.

- **Aldehyde Group Reactivity:** The aldehyde can undergo a variety of reactions, including oxidation to a carboxylic acid, reduction to a primary alcohol, and nucleophilic addition reactions at the carbonyl carbon. It can also participate in condensation reactions, such as the aldol condensation, and serve as a precursor for the synthesis of imines and other nitrogen-containing heterocycles.
- **Aromatic Ring Reactivity:** The dimethoxy-substituted benzene ring is activated towards electrophilic aromatic substitution. The methoxy groups are ortho-, para-directing, influencing the position of further substitution on the ring.
- **α -Arylation:** The α -position to the aldehyde group can be a site for arylation reactions, a powerful tool in C-C bond formation. Palladium-catalyzed α -arylation of aldehydes is a modern synthetic method that could be applied to derivatives of this compound.

Potential Applications: The structural motifs present in **2-(3,4-dimethoxyphenyl)propanal** are found in various biologically active molecules. For instance, the 3,4-dimethoxyphenyl group is a key component of many natural products and pharmaceuticals. Derivatives of 2-(3,4-dimethoxyphenyl)ethylamine have been investigated for their anti-ulcer activities.[5] This

suggests that **2-(3,4-dimethoxyphenyl)propanal** could serve as a valuable intermediate in the synthesis of novel therapeutic agents.

Illustrative Reaction Pathway: Synthesis of an Amine Derivative



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Caption: Reductive amination of **2-(3,4-Dimethoxyphenyl)propanal**.

Analytical Characterization

The structural elucidation of **2-(3,4-Dimethoxyphenyl)propanal** relies on standard spectroscopic techniques. While a complete experimental dataset for this specific compound is not readily available, the expected spectral characteristics can be inferred from the analysis of similar structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR:** The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methoxy groups, the aldehyde proton, and the protons of the propyl chain. The aromatic protons would likely appear as a multiplet in the range of 6.7-7.0 ppm. The two methoxy groups would each give a singlet around 3.8-3.9 ppm. The aldehyde proton would be a downfield signal, likely a doublet, around 9.6-9.8 ppm. The proton at the α-carbon would be a multiplet, and the methyl group would be a doublet.
- ¹³C NMR:** The carbon NMR spectrum would show distinct signals for the carbonyl carbon (around 200 ppm), the aromatic carbons (in the range of 110-150 ppm), the methoxy carbons (around 55-56 ppm), and the aliphatic carbons of the propanal chain.

Infrared (IR) Spectroscopy

The IR spectrum would be characterized by a strong absorption band for the C=O stretch of the aldehyde at approximately 1720-1740 cm^{-1} . Other significant peaks would include C-H stretching vibrations for the aromatic and aliphatic protons, and C-O stretching for the methoxy groups.

Mass Spectrometry (MS)

The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound ($m/z = 194.23$). Fragmentation patterns would likely involve the loss of the aldehyde group (CHO), the methyl group, and cleavage of the bond between the aromatic ring and the propanal side chain.

Conclusion

2-(3,4-Dimethoxyphenyl)propanal is a valuable building block in organic synthesis with potential applications in the development of new pharmaceuticals. While comprehensive experimental data on its physical and chemical properties are not extensively documented in publicly available literature, this guide provides a detailed overview based on the analysis of related compounds and established chemical principles. Further research to fully characterize this compound and explore its synthetic utility is warranted.

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